Home > Products > Screening Compounds P73437 > 2-(Benzylamino)-6-iodoquinazolin-4(3H)-one
2-(Benzylamino)-6-iodoquinazolin-4(3H)-one -

2-(Benzylamino)-6-iodoquinazolin-4(3H)-one

Catalog Number: EVT-13234150
CAS Number:
Molecular Formula: C15H12IN3O
Molecular Weight: 377.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-(Benzylamino)-6-iodoquinazolin-4(3H)-one is a compound belonging to the quinazoline family, which encompasses a wide range of biologically active molecules. Quinazolines are known for their diverse pharmacological properties, including anticancer, antibacterial, and anti-inflammatory activities. This specific compound features a benzylamino group and an iodine atom at the 6-position of the quinazoline ring, which may enhance its biological activity and solubility characteristics.

Source

The compound can be synthesized through various methods involving the reaction of substituted anilines with isatoic anhydride or other starting materials that facilitate the formation of the quinazoline structure. The presence of iodine in its structure suggests potential applications in medicinal chemistry, particularly as a lead compound for developing new therapeutic agents.

Classification

2-(Benzylamino)-6-iodoquinazolin-4(3H)-one is classified as a heterocyclic organic compound. More specifically, it falls under the category of quinazolines, which are bicyclic structures containing both benzene and pyrimidine rings. This classification highlights its relevance in medicinal chemistry and pharmacology due to the biological activities associated with quinazoline derivatives.

Synthesis Analysis

Methods

The synthesis of 2-(Benzylamino)-6-iodoquinazolin-4(3H)-one can be achieved through several methodologies:

  1. From Isatoic Anhydride: Isatoic anhydride can react with benzylamine under reflux conditions to yield the desired quinazoline derivative. This method typically involves heating the reactants in a solvent such as toluene or DMF (dimethylformamide) for several hours .
  2. Using Iodination Reagents: The introduction of iodine at the 6-position can be accomplished through electrophilic aromatic substitution reactions using iodine monochloride or other iodinating agents in the presence of suitable catalysts .
  3. Microwave-Assisted Synthesis: Recent advancements in synthetic methodologies include microwave-assisted techniques which can significantly reduce reaction times and improve yields by providing uniform heating .

Technical Details

The synthesis often involves controlling temperature and reaction time to optimize yields and purity. Analytical techniques such as NMR (nuclear magnetic resonance) spectroscopy and mass spectrometry are typically employed to confirm the structure of the synthesized compound.

Molecular Structure Analysis

Structure

The molecular formula of 2-(Benzylamino)-6-iodoquinazolin-4(3H)-one is C13H10N2O, with a molecular weight of approximately 230.23 g/mol. The structural representation includes:

  • A quinazoline core consisting of a fused benzene and pyrimidine ring.
  • A benzylamino substituent at position 2.
  • An iodine atom at position 6.

Data

The compound's structure can be depicted using standard chemical notation, where the positions of substituents are indicated relative to the core structure.

Chemical Reactions Analysis

Reactions

The chemical behavior of 2-(Benzylamino)-6-iodoquinazolin-4(3H)-one includes:

  1. Electrophilic Substitution: The presence of the iodine atom makes this compound susceptible to further electrophilic substitutions at various positions on the aromatic rings.
  2. Nucleophilic Attack: The benzylamino group can participate in nucleophilic reactions, allowing for further derivatization.

Technical Details

Reactions involving this compound can be monitored using chromatographic techniques such as HPLC (high-performance liquid chromatography) to assess product formation and purity.

Mechanism of Action

Process

The mechanism by which 2-(Benzylamino)-6-iodoquinazolin-4(3H)-one exerts its biological effects likely involves interaction with specific biological targets, such as enzymes or receptors implicated in disease processes.

  1. Inhibition of Kinases: Quinazoline derivatives have been shown to inhibit various kinases, which play critical roles in cell signaling pathways related to cancer progression.
  2. Antimicrobial Activity: The mechanism may also involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.

Data

Quantitative data on its efficacy would typically be derived from biological assays evaluating its potency against specific targets or pathogens.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents like DMSO (dimethyl sulfoxide) but may have limited solubility in water.

Chemical Properties

  • Stability: Generally stable under ambient conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with strong nucleophiles due to the electrophilic nature imparted by the iodine atom.

Relevant data on melting points, boiling points, and other physical constants would be necessary for comprehensive characterization but are often determined experimentally.

Applications

Scientific Uses

  1. Pharmaceutical Development: Due to its structural features, 2-(Benzylamino)-6-iodoquinazolin-4(3H)-one serves as a lead compound for developing new drugs targeting cancer and infectious diseases.
  2. Biological Research: It is utilized in studies exploring kinase inhibition mechanisms and other biological pathways relevant to disease treatment.
  3. Synthetic Chemistry: This compound can be used as an intermediate in synthesizing more complex heterocyclic compounds with potential therapeutic applications.
Introduction to Quinazolin-4(3H)-one Derivatives in Medicinal Chemistry

Historical Evolution of Quinazolinone Scaffolds in Drug Discovery

Quinazolin-4(3H)-one derivatives trace their origins to 1869, when Griess synthesized the first quinazoline derivative through the reaction of cyanogens with anthranilic acid. Initially termed "bicyanoamido benzoyl," systematic studies by Gabriel (1903) established robust synthetic methodologies that enabled the scaffold’s exploration in drug discovery [2]. This heterocyclic system gained prominence due to its structural mimicry of purine bases, facilitating interactions with biological targets. The 20th century witnessed seminal developments, including the clinical translation of 4-aminoquinazoline derivatives as kinase inhibitors (e.g., gefitinib). These advancements underscored the scaffold’s versatility in oncology, exemplified by patents detailing 4-aminoquinazoline compounds for inhibiting neoplastic cells through targeted kinase modulation [2] [6]. The structural plasticity of quinazolin-4(3H)-one—allowing substitutions at C2, N3, C6, and N1—enables precise pharmacokinetic and pharmacodynamic tuning, cementing its role as a privileged structure in medicinal chemistry.

Structural Significance of 6-Iodo and Benzylamino Substitutions in Quinazolinone Derivatives

The strategic incorporation of 6-iodo and benzylamino groups into the quinazolin-4(3H)-one scaffold synergistically enhances target engagement and physicochemical properties:

  • 6-Iodo Substitution:Iodine’s large atomic radius (198 pm) introduces steric and electronic effects that influence π-stacking interactions within enzyme binding pockets. This modification enhances DNA intercalation and kinase inhibition, as evidenced by crystallographic studies of iodinated quinazolinone complexes [3] [5]. The iodine atom also serves as a synthetic handle for cross-coupling reactions (e.g., Suzuki-Miyaura), enabling rapid diversification into biaryl derivatives for structure-activity relationship (SAR) studies [4].

  • Benzylamino at C2 Position:The 2-benzylamino group (─NH─CH₂─C₆H₅) augments bioactivity through dual mechanisms:

  • Lipophilicity Enhancement: The benzyl moiety increases log P values by ~2 units, improving membrane permeability.
  • Hydrogen Bond Donor-Acceptor Pairs: The ─NH─ group forms critical hydrogen bonds with residues in kinase ATP-binding sites (e.g., Glu883 in EGFR). This is corroborated by molecular docking analyses of Cu(II) complexes derived from 2-substituted quinazolinones, where benzylamino-linked ligands exhibit enhanced binding affinity [5].

Table 1: Key Quinazolinone Derivatives with Iodo/Benzylamino Modifications

CompoundCAS NumberC6 SubstituentC2 SubstituentBiological Activity
2-(Benzylamino)-6-chloroquinazolin-4(3H)-one359012-31-0ChloroBenzylaminoAnticancer intermediate
6-Iodoquinazolin-4-one135401666IodoHPI3Kα inhibitor precursor
3-(2-Iodobenzyl)quinazolin-4(3H)-one923018-88-6H2-IodobenzylAntimicrobial lead
6-(Imidazo[1,2-a]pyridin-6-yl)quinazolineN/AImidazo[1,2-a]pyridine4-AminoPI3Kα inhibition (IC₅₀ = 1.94 nM)

Role of Halogenation in Enhancing Bioactivity and Target Selectivity

Halogenation—particularly iodination—at C6 profoundly alters the pharmacodynamic profile of quinazolin-4(3H)-one derivatives:

  • Bioactivity Enhancement:Iodine’s electron-withdrawing character polarizes the quinazolinone ring, increasing electrophilicity at C4 and N3. This facilitates nucleophilic attack by cysteine residues in kinases (e.g., PI3Kα), enhancing covalent binding kinetics. Derivatives like 6-iodoquinazolin-4(3H)-one demonstrate sub-micromolar cytotoxicity against cancer cell lines, attributed to iodine-mediated halogen bonding with carbonyl groups of amino acids (e.g., Gln859 in PI3Kα) [3] [4].

  • Target Selectivity:The 6-iodo group confers steric constraints that improve kinase selectivity. In PI3Kα inhibitors, iodine’s large van der Waals radius prevents off-target binding to narrower ATP pockets of non-mutant kinases. This is validated by SAR studies where 6-iodo analogues exhibited >20-fold selectivity for HCC827 (EGFR-mutant) over A549 lung cancer cells [4]. Additionally, iodine’s role in ortho-directed metalation enables precise functionalization for generating target-specific conjugates, such as Cu(II) complexes that enhance DNA cleavage in tumor cells [5].

  • Halogen Bonding in Drug Design:Iodoquinazolinones form XB (halogen bonds) with backbone carbonyls (O=C) in targets like PI3Kα, with bond strengths of 3–5 kcal/mol. This interaction supplements conventional hydrogen bonding, as demonstrated by the 10-fold potency increase in 6-iodo derivatives versus chloro analogues against breast cancer (MCF-7) cell lines [8].

Table 2: Biological Activity Profiles of Iodinated Quinazolinones

Biological AssayCompoundActivity (IC₅₀/EC₅₀)Target
Antiproliferation (HCC827 cells)13k (6-(Imidazo[1,2-a]pyridin-6-yl)0.09 µMPI3Kα
Antiproliferation (MCF-7 cells)6-Iodoquinazolinone derivative0.43 µMDNA intercalation
PI3Kα kinase inhibition13k1.94 nMPI3Kα ATP-binding site
Antifungal activity (Candida spp.)Halogenated pyrimidone*<1 µMLanosterol demethylase

*Data extrapolated from structurally related halogenated heterocycles [8].

Properties

Product Name

2-(Benzylamino)-6-iodoquinazolin-4(3H)-one

IUPAC Name

2-(benzylamino)-6-iodo-3H-quinazolin-4-one

Molecular Formula

C15H12IN3O

Molecular Weight

377.18 g/mol

InChI

InChI=1S/C15H12IN3O/c16-11-6-7-13-12(8-11)14(20)19-15(18-13)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,17,18,19,20)

InChI Key

UIJOSPQXRLWORM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC3=C(C=C(C=C3)I)C(=O)N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.